2-(Hexadecanoylamino)ethyl 2-(acetyloxy)benzoate
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Overview
Description
2-(Hexadecanoylamino)ethyl 2-(acetyloxy)benzoate is an ester compound that combines a long-chain fatty acid amide with an ester of salicylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadecanoylamino)ethyl 2-(acetyloxy)benzoate typically involves the esterification of salicylic acid with 2-(hexadecanoylamino)ethanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction proceeds as follows:
Esterification: Salicylic acid reacts with 2-(hexadecanoylamino)ethanol in the presence of an acid catalyst to form the ester.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Hexadecanoylamino)ethyl 2-(acetyloxy)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield salicylic acid and 2-(hexadecanoylamino)ethanol.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Salicylic acid and 2-(hexadecanoylamino)ethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
2-(Hexadecanoylamino)ethyl 2-(acetyloxy)benzoate has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in cell membrane interactions and signaling pathways.
Properties
CAS No. |
61994-05-6 |
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Molecular Formula |
C27H43NO5 |
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-(hexadecanoylamino)ethyl 2-acetyloxybenzoate |
InChI |
InChI=1S/C27H43NO5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26(30)28-21-22-32-27(31)24-18-16-17-19-25(24)33-23(2)29/h16-19H,3-15,20-22H2,1-2H3,(H,28,30) |
InChI Key |
HWJWRUDEYAJPOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCOC(=O)C1=CC=CC=C1OC(=O)C |
Origin of Product |
United States |
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